molecular formula C8H5ClN2O B2620158 7-Chloro-6-formyl-1H-benzimidazole CAS No. 1368370-64-2

7-Chloro-6-formyl-1H-benzimidazole

Cat. No.: B2620158
CAS No.: 1368370-64-2
M. Wt: 180.59
InChI Key: LSETVCDHIWSFEY-UHFFFAOYSA-N
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Description

7-Chloro-6-formyl-1H-benzimidazole is a heterocyclic aromatic compound that features a benzimidazole core with a chloro substituent at the 7th position and a formyl group at the 6th position. Benzimidazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-6-formyl-1H-benzimidazole typically involves the cyclization of o-phenylenediamine derivatives with appropriate aldehydes under acidic or basic conditions. One common method includes the reaction of 4-chloro-2-nitroaniline with formic acid, followed by reduction and cyclization to yield the desired compound .

Industrial Production Methods: Industrial production methods for benzimidazole derivatives often involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-6-formyl-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The chloro substituent can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Scientific Research Applications

7-Chloro-6-formyl-1H-benzimidazole has several applications in scientific research:

Comparison with Similar Compounds

    6-Chloro-1H-benzimidazole: Lacks the formyl group, making it less reactive in certain chemical reactions.

    7-Chloro-1H-benzimidazole-6-carboxylic acid: An oxidized form of 7-Chloro-6-formyl-1H-benzimidazole.

    6-Formyl-1H-benzimidazole: Lacks the chloro substituent, affecting its lipophilicity and reactivity.

Uniqueness: this compound is unique due to the presence of both chloro and formyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research .

Properties

IUPAC Name

4-chloro-1H-benzimidazole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-7-5(3-12)1-2-6-8(7)11-4-10-6/h1-4H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSETVCDHIWSFEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1C=O)Cl)N=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368370-64-2
Record name 4-chloro-1H-1,3-benzodiazole-5-carbaldehyde
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